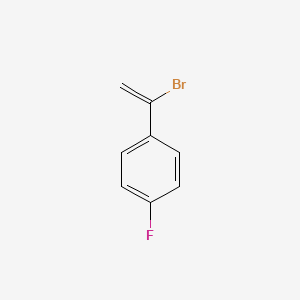
1-(1-Bromoethenyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromovinyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF It consists of a benzene ring substituted with a bromovinyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1-(1-bromovinyl)-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromovinyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of dihalides or haloalkanes.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
1-(1-Bromovinyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-bromovinyl)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the vinyl group are key reactive sites. The compound can form intermediates such as halonium ions or radicals, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromovinyl)-4-methylbenzene: Contains a methyl group instead of fluorine.
1-(1-Bromovinyl)-4-nitrobenzene: Contains a nitro group instead of fluorine.
Uniqueness
1-(1-Bromovinyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
71783-51-2 |
|---|---|
Molecular Formula |
C8H6BrF |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
InChI Key |
QACPJORQWOAISG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


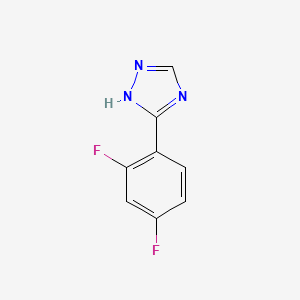
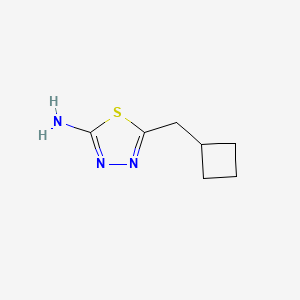
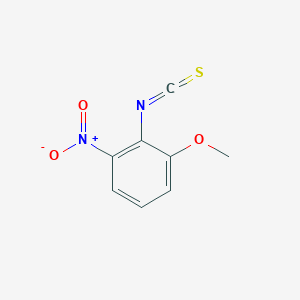
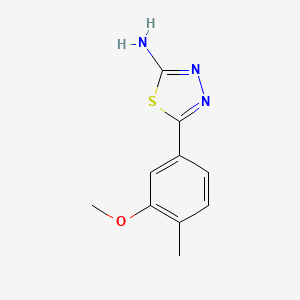
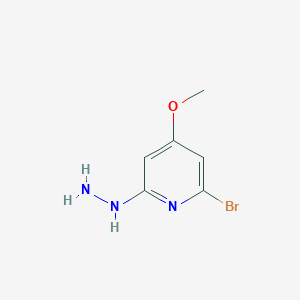
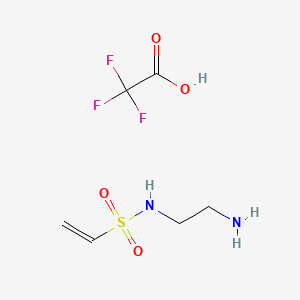
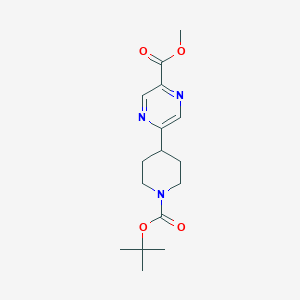
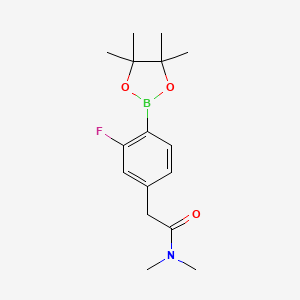
![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
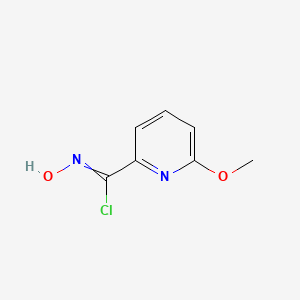
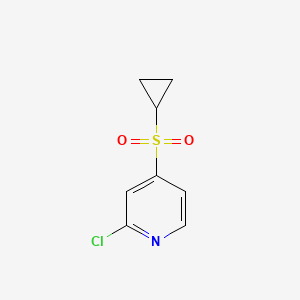
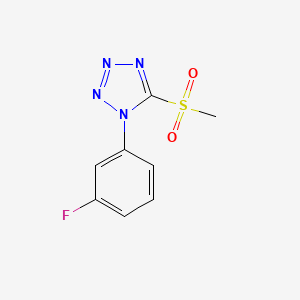
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)

